2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol
Description
Chemical Identity and Nomenclature
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol possesses a well-defined chemical identity characterized by its unique molecular formula C₁₀H₁₆BrNOS. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components through its descriptive name. The molecular architecture features a bromothiophene moiety characterized by a thiophene ring substituted with a bromine atom at the 5-position, which is further connected through an ethyl linkage containing an amino group to a butanol chain terminating in a primary alcohol.
The compound's Chemical Abstracts Service registry number 1184290-23-0 provides unambiguous identification within chemical databases and literature. The molecular weight of 278.21 daltons reflects the substantial size of this organic molecule, which incorporates multiple functional groups contributing to its chemical versatility. The Simplified Molecular Input Line Entry System representation, expressed as CCC(NC(C1=CC=C(Br)S1)C)CO, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecular structure.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1184290-23-0 |
| Molecular Formula | C₁₀H₁₆BrNOS |
| Molecular Weight | 278.21 g/mol |
| Simplified Molecular Input Line Entry System | CCC(NC(C1=CC=C(Br)S1)C)CO |
| MDL Number | MFCD12776998 |
Historical Context in Chemical Research
The historical development of thiophene chemistry provides essential context for understanding compounds like this compound. Thiophene was discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through the distinctive blue dye formation when isatin was mixed with sulfuric acid and crude benzene. This serendipitous discovery revealed the existence of the blue indophenin reaction, which had previously been attributed to benzene itself. Meyer's isolation of thiophene as the actual substance responsible for this reaction marked the beginning of systematic thiophene chemistry research.
The subsequent development of thiophene synthetic methodologies has been instrumental in advancing the field of heterocyclic chemistry. Classical synthetic approaches include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide. Additional methodologies such as the Gewald reaction and Volhard-Erdmann cyclization have expanded the synthetic toolkit available for thiophene construction. These foundational synthetic methods have enabled the preparation of increasingly complex thiophene derivatives, including compounds that incorporate amino alcohol functionalities like the target molecule under discussion.
The evolution of thiophene chemistry has been closely linked to the recognition of these compounds' diverse biological activities. Research has established thiophenes as possessing promising pharmacological properties, including anticancer, antimicrobial, and other therapeutic activities. This biological significance has driven continued interest in developing novel thiophene derivatives with enhanced properties and expanded applications.
Classification Within Organic Compound Families
This compound belongs to several interconnected families of organic compounds, each contributing to its chemical behavior and potential applications. The compound is classified as an organic compound containing an amino functional group, placing it within the broader category of amines. The presence of the amino functionality imparts basic character to the molecule and enables participation in various nucleophilic reactions characteristic of amine chemistry.
The compound simultaneously belongs to the class of compounds known as thiophenes, which are aromatic heterocycles containing sulfur as the heteroatom. Thiophenes are characterized by their five-membered ring structure and aromatic character, which is indicated by their extensive substitution reactions and electronic properties. The aromatic nature of the thiophene ring system contributes to the overall stability of the compound and influences its chemical reactivity patterns.
Furthermore, the molecule is classified within the amino alcohol family due to the presence of both amino and hydroxyl functional groups. Amino alcohols represent an important class of bifunctional compounds that combine the nucleophilic character of amines with the versatility of alcohols. These compounds have found extensive applications in asymmetric synthesis, serving as chiral ligands and catalysts in various stereoselective transformations.
The brominated nature of the thiophene ring places this compound within the category of halogenated heterocycles, which often exhibit enhanced biological activity and serve as valuable synthetic intermediates. The bromine substituent can participate in various cross-coupling reactions, enabling further structural elaboration of the molecule.
Significance in Thiophene Chemistry
The significance of this compound in thiophene chemistry extends beyond its structural complexity to encompass its potential applications and synthetic utility. Thiophene derivatives have earned recognition as the "wonder heterocycle" due to their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine substitution and amino alcohol functionality in this particular compound represents an advanced example of thiophene derivatization strategies.
The compound's structural features position it as a valuable building block for further synthetic elaboration. The bromine substituent on the thiophene ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures. This reactivity pattern is characteristic of halogenated thiophenes and contributes to their utility in organic synthesis.
Recent research has highlighted the potential of thiophene-based compounds in asymmetric catalysis, particularly in the development of chiral ligands for metal-catalyzed reactions. The combination of thiophene heterocycle with amino alcohol functionality in compounds like this compound provides the structural framework necessary for effective coordination to metal centers while maintaining the stereochemical control required for enantioselective transformations.
The compound's structural similarity to other biologically active thiophene derivatives suggests potential pharmaceutical applications. Thiophene-containing compounds have demonstrated diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific combination of functional groups present in this molecule may confer unique biological properties that warrant further investigation in medicinal chemistry research.
| Structural Feature | Chemical Significance | Potential Applications |
|---|---|---|
| Bromothiophene moiety | Aromatic heterocycle with halogen substitution | Cross-coupling reactions, pharmaceutical intermediates |
| Amino alcohol functionality | Bifunctional nucleophile/alcohol | Chiral ligand synthesis, asymmetric catalysis |
| Extended carbon chain | Flexible linker region | Molecular recognition, binding affinity modulation |
| Multiple functional groups | Diverse reactivity patterns | Multi-step synthesis, drug development |
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNOS/c1-3-8(6-13)12-7(2)9-4-5-10(11)14-9/h4-5,7-8,12-13H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGHGPADPQEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene compounds.
Scientific Research Applications
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is used in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can bind to active sites of enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of thiophene-containing amino alcohols. Key structural analogs include:
- 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol (): Replaces bromine with a methyl group on the thiophene ring.
- 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol (): Substitutes thiophene with a methylated furan ring.
- 1-(5-Bromothien-2-yl)butan-1-one (): A ketone analog lacking the amino alcohol chain.
Table 1: Structural Variations and Functional Group Impact
| Compound | Substituent on Heterocycle | Functional Group | Key Features |
|---|---|---|---|
| Target compound | 5-Bromothiophene | Amino alcohol (NH, OH) | Enhanced electrophilicity (Br), hydrogen-bonding capacity |
| 2-((1-(3-Methylthiophen-2-yl)ethyl)... | 3-Methylthiophene | Amino alcohol | Increased lipophilicity (methyl), reduced steric hindrance vs. bromine |
| 2-{[1-(5-Methylfuran-2-yl)ethyl]... | 5-Methylfuran | Amino alcohol | Oxygen-rich furan may alter electronic properties and solubility |
| 1-(5-Bromothien-2-yl)butan-1-one | 5-Bromothiophene | Ketone | Lacks hydrogen-bonding amino alcohol; potential reactivity at ketone group |
Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity : Bromine in the thiophene ring increases logP compared to methyl or furan derivatives, enhancing membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding: The amino alcohol group (NH, OH) improves solubility in polar solvents compared to ketone analogs like 1-(5-Bromothien-2-yl)butan-1-one .
- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than furan analogs due to sulfur’s electron-withdrawing effects .
Table 2: Hypothetical Activity Comparison
| Compound Type | Biological Activity (Hypothesized) | Mechanism Considerations |
|---|---|---|
| Target compound | Moderate antimicrobial potential | Bromothiophene enhances targeting; amino alcohol may improve solubility |
| Methylthiophene analog | Reduced activity vs. bromo | Lower electrophilicity and binding affinity |
| Furan-based amino alcohol | Variable activity | Oxygen’s electronegativity may alter target interaction |
| Ketone analog | Limited bioactive relevance | Lack of hydrogen-bonding groups reduces interactions |
Biological Activity
The compound 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is a notable chemical with potential biological activities owing to its unique structure, which includes a bromothiophene moiety and a butanol chain. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C10H16BrNOS
- Molecular Weight : 278.21 g/mol
Structural Features
The compound features a bromothiophene ring, which is significant for its interactions with biological targets. The presence of the amino group and the butanol chain suggests potential for various pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The bromothiophene moiety can bind to active sites, potentially modulating neurotransmitter release and inflammatory pathways. This interaction is crucial for understanding its therapeutic potential.
Pharmacological Properties
Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory Effects : Potential inhibition of nitric oxide production and cyclooxygenase (COX) pathways.
- Neurotransmitter Modulation : Likely effects on neurotransmitter systems that could influence mood and cognition.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol | Contains a phenyl ring instead of thiophene | Different electronic properties due to phenyl substitution |
| 3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol | Similar butanolic structure with bromine substitution | Potentially different reactivity due to bromine |
| 2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-1-ol | Methyl group instead of chlorine on thiophene | Variations in hydrophobicity and biological activity |
Case Studies
- Anti-inflammatory Activity : A study assessed the effect of this compound on RAW 264.7 macrophages. The compound significantly reduced LPS-induced nitric oxide production, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting a possible role in neurodegenerative disease treatment.
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its therapeutic applications in conditions such as arthritis.
Synthesis Pathway
The synthesis of this compound typically involves:
- Starting Materials : 5-bromothiophene-2-carbaldehyde and an appropriate amine.
- Reaction Conditions :
- Solvents: Ethanol or methanol.
- Temperature: Room temperature or slightly elevated.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Q & A
Q. What are the recommended synthetic routes for 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with bromothiophene derivatives. For example, coupling 5-bromothiophene-2-carbaldehyde with ethylamine derivatives via reductive amination or condensation, followed by hydroxylation. Catalytic hydrogenation (e.g., using Pd/C under 1–3.5 bar H₂ in ethanol or ethyl acetate) is effective for reducing intermediates like Schiff bases . Optimize solvent polarity (methanol, ethanol) and temperature (RT to 70°C) to enhance yield and reduce side reactions. Monitor purity via TLC (Rf ~0.56–0.58) and confirm structure with NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify the presence of key functional groups (e.g., bromothiophene protons at δ 6.5–7.5 ppm, hydroxyl resonance at δ 1.5–2.5 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., ~286.62 g/mol for hydrochloride salts) . Chromatographic methods (HPLC, GC) with UV detection at 254 nm can assess purity. Cross-reference with databases like PubChem for spectral validation .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Use polar aprotic solvents (DMSO, DMF) for dissolution, avoiding chlorinated solvents due to potential hydrodehalogenation side reactions with residual catalysts . For long-term stability, lyophilize and store as a hydrochloride salt .
Advanced Research Questions
Q. How can catalytic systems (e.g., Bi/Fe-based catalysts) improve synthesis efficiency?
- Methodological Answer : Bimetallic catalysts like Bi(OTf)₃/Fe(ClO₄)₃ enhance regioselectivity in thiophene functionalization. For instance, Bi(OTf)₃ catalyzes C–N bond formation at 60–80°C in methanol, achieving yields >75% . FeCl₃·6H₂O facilitates one-pot reactions by stabilizing intermediates. Optimize catalyst loading (5–10 mol%) and reaction time (16–24 hrs) to minimize byproducts .
Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ curves) to differentiate target-specific effects from nonspecific toxicity. For DNA-binding studies, employ fluorescence quenching or ethidium bromide displacement assays with CT-DNA, calculating binding constants (Kb ~10⁴–10⁵ M⁻¹) . Validate results across cell lines (e.g., HEK293 vs. HeLa) to account for variability in membrane permeability .
Q. How can computational modeling (e.g., DFT) predict reactivity or pharmacokinetics?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the bromothiophene moiety, predicting sites for electrophilic substitution. Use tools like Gaussian09 with B3LYP/6-31G(d) basis sets to simulate reaction pathways . For ADMET predictions, employ QSAR models in software like Schrödinger or MOE to estimate logP (~2.5) and CYP450 interactions .
Q. What experimental designs validate interactions with enzymes or receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For enzyme inhibition, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Pair with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
